molecular formula C11H8O2S B1361814 4-(3-Thienyl)benzoic acid CAS No. 29886-64-4

4-(3-Thienyl)benzoic acid

Cat. No. B1361814
CAS RN: 29886-64-4
M. Wt: 204.25 g/mol
InChI Key: FISAUHGRILVMDP-UHFFFAOYSA-N
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Description

“4-(3-Thienyl)benzoic acid” is a chemical compound with the molecular formula C11H8O2S . It is also known by the synonym "4-(Thien-3-yl)benzoic acid" . This compound is used in laboratory settings .


Synthesis Analysis

While specific synthesis methods for “4-(3-Thienyl)benzoic acid” were not found, there are general methods for synthesizing thiadiazole derivatives, which are structurally similar . A study describes the development of a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner .


Molecular Structure Analysis

The molecular structure of “4-(3-Thienyl)benzoic acid” contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Thiophene .


Physical And Chemical Properties Analysis

“4-(3-Thienyl)benzoic acid” has a molecular weight of 204.24 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Liquid Crystal Properties4-(3-Thienyl)benzoic acid derivatives have been studied for their liquid crystal properties. Specifically, 4-(5-n-alkyl-2-thienyl)benzoic acids, when converted into esters, exhibit a sequence of smectic phases, which are phases of liquid crystals where the molecules are arranged in layers. Notably, these esters display an unusual sequence of smectic

Scientific Research Applications of 4-(3-Thienyl)benzoic acid

Liquid Crystal Properties

4-(3-Thienyl)benzoic acid derivatives have been studied for their liquid crystal properties. Specifically, 4-(5-n-alkyl-2-thienyl)benzoic acids, when converted into esters, exhibit a sequence of smectic phases, which are phases of liquid crystals where the molecules are arranged in layers. Notably, these esters display an unusual sequence of smectic phases with unique properties, such as the presence of orthogonal unstructured layers in certain homologues. These findings contribute to the understanding and potential applications of liquid crystals in various technological fields, including displays and sensors (Butcher et al., 1991).

Photophysical Properties in Coordination Compounds

The compound has been used in the synthesis of lanthanide coordination compounds. The influence of electron-donating and electron-withdrawing groups on these compounds has been studied, particularly focusing on their photophysical properties. The presence of electron-releasing substituents was found to increase the electron density of the ligand, thus improving the photoluminescence of certain complexes. Conversely, electron-withdrawing groups decreased the overall sensitization efficiency, affecting the luminescence properties (Sivakumar et al., 2010).

Luminescent Coordination Polymers

4-(3-Thienyl)benzoic acid derivatives have been employed in the creation of luminescent zinc(II) coordination polymers. These polymers, which vary in dimensionality (1D, 2D, and 3D), exhibit interesting luminescent properties. Such materials are of interest for their potential applications in areas such as light-emitting devices, sensors, and photovoltaics (Ren et al., 2008).

Safety And Hazards

“4-(3-Thienyl)benzoic acid” is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-(3-Thienyl)benzoic acid” were not found, research on similar compounds, such as thiazolidinones, suggests that further optimization of these derivatives could lead to more effective drug agents .

properties

IUPAC Name

4-thiophen-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISAUHGRILVMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353123
Record name 4-(3-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Thienyl)benzoic acid

CAS RN

29886-64-4
Record name 4-(3-Thienyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29886-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(thiophen-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Negatu, JJJ Liu, M Zimmerman… - Antimicrobial agents …, 2018 - Am Soc Microbiol
Several key antituberculosis drugs, including pyrazinamide, with a molecular mass of 123.1 g/mol, are smaller than the usual drug-like molecules. Current drug discovery efforts focus …
Number of citations: 65 journals.asm.org

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